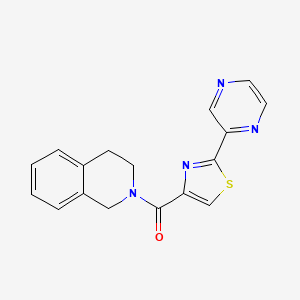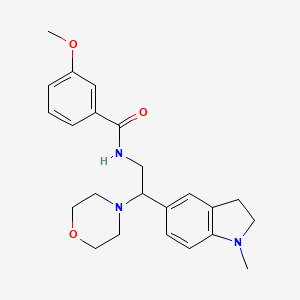
3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide” is a chemical compound with potential applications in diverse scientific research1. It’s worth noting that the exact properties and applications can vary depending on the specific structure of the compound.
Synthesis Analysis
The synthesis of such compounds typically involves complex organic chemistry techniques. Unfortunately, specific synthesis methods for this compound are not readily available in the searched resources.Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While the exact structure of this compound is not provided, it likely contains functional groups common to benzamides and indolines1.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its precise molecular structure. Benzamides and indolines, which are likely part of this compound, are known to participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Without specific information on the structure of this compound, it’s challenging to provide a detailed analysis of its properties.Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of novel compounds with structural similarities to 3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, aiming at potential therapeutic applications. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized as anti-inflammatory and analgesic agents. These compounds have shown significant cyclooxygenase-1/2 (COX-1/2) inhibitory activities, analgesic, and anti-inflammatory properties in various assays, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Biological Activities
The compound's structural framework has been utilized in the development of various bioactive molecules. For example, benzamide analogues, including those with morpholino groups, have been synthesized for their gastrokinetic activities, showing potent effects in enhancing gastric emptying, which could be beneficial in treating gastrointestinal motility disorders (Kato, Morie, Hino, Kon, Naruto, Yoshida, Karasawa, & Matsumoto, 1990). Additionally, benzimidazole derivatives were discovered as potent and orally bioavailable renin inhibitors, indicating their potential in treating hypertension and related cardiovascular diseases (Tokuhara et al., 2018).
Imaging and Diagnostic Applications
Compounds structurally related to 3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide have been explored for their potential in imaging and diagnostics. For instance, fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), demonstrating high tumor uptake and acceptable tumor/normal tissue ratios, which could aid in the diagnosis and treatment monitoring of cancer (Tu et al., 2007).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. Without detailed information on this compound, it’s difficult to provide a comprehensive safety profile.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. Given its potential for diverse scientific research1, it could be a subject of interest in various fields.
Please note that this analysis is based on the limited information available and might not fully apply to the specific compound you mentioned. For a more accurate analysis, more detailed information on the compound would be needed.
properties
IUPAC Name |
3-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-25-9-8-18-14-17(6-7-21(18)25)22(26-10-12-29-13-11-26)16-24-23(27)19-4-3-5-20(15-19)28-2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGARHPCUDZKBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

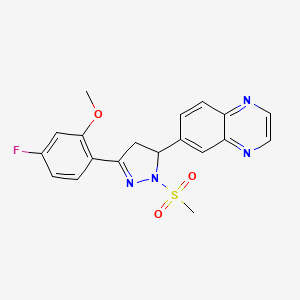
![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2867735.png)
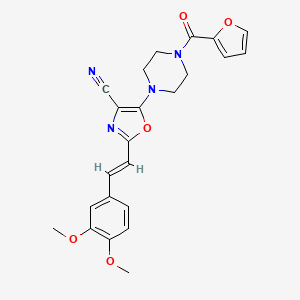
![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate](/img/structure/B2867737.png)
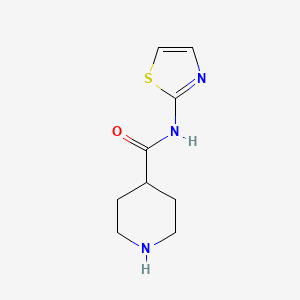
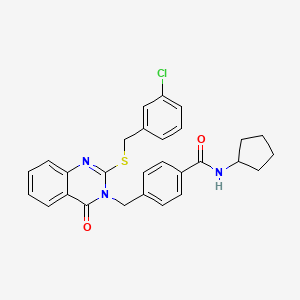
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2867743.png)
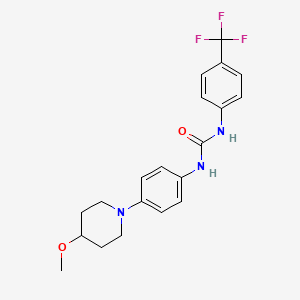
![4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2867747.png)
![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)
![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)
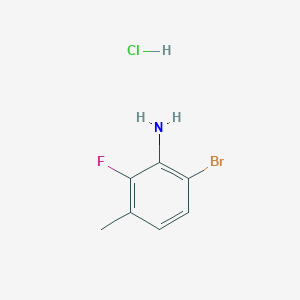
![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2867754.png)
